3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,1-diphenylurea
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Overview
Description
3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,1-diphenylurea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzo[d][1,3]dioxole moiety, which is known for its presence in several biologically active molecules, and a diphenylurea group, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,1-diphenylurea typically involves the reaction of benzo[d][1,3]dioxole-5-carbaldehyde with diphenylurea under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,1-diphenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzo[d][1,3]dioxole moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its antitumor and antimicrobial properties.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,1-diphenylurea involves its interaction with specific molecular targets. For instance, in its antitumor activity, the compound may induce apoptosis in cancer cells by disrupting cellular pathways and causing cell cycle arrest . The benzo[d][1,3]dioxole moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-methylaniline: Shares the benzo[d][1,3]dioxole moiety but differs in the substituent groups.
5-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines: Contains a similar benzo[d][1,3]dioxole structure but with different functional groups.
Uniqueness
3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,1-diphenylurea is unique due to its combination of the benzo[d][1,3]dioxole and diphenylurea moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development in various fields.
Biological Activity
3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,1-diphenylurea is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its synthesis, biological properties, and mechanisms of action based on various studies.
- Chemical Formula : C17H15N2O3
- Molecular Weight : 299.31 g/mol
- CAS Number : Not specified in the sources.
Anticancer Activity
Recent studies have indicated that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer properties. For instance, derivatives with similar structures have shown promising results against various cancer cell lines:
- In vitro Studies : A study demonstrated that derivatives of benzo[d][1,3]dioxole exhibited IC50 values ranging from 1.54 µM to 4.52 µM against HepG2, HCT116, and MCF7 cell lines, indicating potent anticancer activity compared to standard drugs like doxorubicin (IC50 values of 7.46 µM to 8.29 µM) .
- Mechanism of Action : The anticancer effects are attributed to the inhibition of epidermal growth factor receptor (EGFR) pathways and induction of apoptosis through mitochondrial pathways involving proteins such as Bax and Bcl-2 .
Antioxidant Activity
The antioxidant potential of compounds similar to this compound has been explored using various assays:
- DPPH Assay : Compounds were evaluated for their ability to scavenge free radicals. The results indicated that certain derivatives possess significant antioxidant activity, which is crucial for protecting cells from oxidative stress .
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory effects associated with benzo[d][1,3]dioxole derivatives:
- COX Inhibition : Some studies reported that these compounds inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response. This inhibition leads to decreased levels of inflammatory mediators such as interleukin-1 beta (IL-1β) .
Synthesis and Evaluation
A notable study synthesized several benzo[d][1,3]dioxole derivatives and evaluated their biological activities:
Compound | IC50 (µM) | Cell Line | Activity Type |
---|---|---|---|
2a | 2.38 | HepG2 | Anticancer |
2b | >150 | Normal cells | Non-cytotoxic |
Doxorubicin | 7.46 | HepG2 | Standard Control |
This table summarizes the cytotoxicity profiles of synthesized compounds compared to doxorubicin .
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest : Flow cytometry analyses revealed that treatment with certain derivatives led to significant alterations in cell cycle distribution, particularly arresting cells in the G2-M phase .
- Apoptosis Induction : The activation of apoptotic pathways was confirmed through annexin V-FITC assays and changes in mitochondrial membrane potential .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-1,1-diphenylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c24-21(22-14-16-11-12-19-20(13-16)26-15-25-19)23(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-13H,14-15H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDLFCAEPYSYAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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